molecular formula C6H9FO2 B14302007 2-Fluoro-4-methylpent-2-enoic acid CAS No. 113425-72-2

2-Fluoro-4-methylpent-2-enoic acid

Cat. No.: B14302007
CAS No.: 113425-72-2
M. Wt: 132.13 g/mol
InChI Key: VLTPEXOVJIWAIE-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpent-2-enoic acid is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of 4-methylpent-2-enoic acid, characterized by the presence of a fluorine atom at the second carbon of the pent-2-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylpent-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of 4-methylpent-2-enoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-methylpent-2-enoic acid in an appropriate solvent, such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These processes allow for the efficient and controlled introduction of fluorine atoms into the organic substrate, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylpent-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. This can result in the modulation of biochemical pathways and the inhibition or activation of specific enzymes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and altered reactivity. These properties make it valuable for various applications in research and industry .

Properties

CAS No.

113425-72-2

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

2-fluoro-4-methylpent-2-enoic acid

InChI

InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9)

InChI Key

VLTPEXOVJIWAIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C(=O)O)F

Origin of Product

United States

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